3-(Boc-amino)-1-(benzyloxy)-2-propanol
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Overview
Description
3-(Boc-amino)-1-(benzyloxy)-2-propanol is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a benzyloxy group attached to a propanol backbone. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules where protection of functional groups is necessary.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-1-(benzyloxy)-2-propanol typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group and the introduction of a benzyloxy group. One common method involves the reaction of 3-amino-1-(benzyloxy)-2-propanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-1-(benzyloxy)-2-propanol can undergo various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Substitution Reactions: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Deprotection: 3-amino-1-(benzyloxy)-2-propanol
Substitution: Various substituted propanol derivatives depending on the nucleophile used
Scientific Research Applications
3-(Boc-amino)-1-(benzyloxy)-2-propanol is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-1-(benzyloxy)-2-propanol primarily involves its role as a protected intermediate in organic synthesis. The Boc group protects the amino functionality during various synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, such as coupling reactions to form peptides .
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-1-(benzyloxy)-2-propanol: Features both Boc and benzyloxy groups.
3-(Cbz-amino)-1-(benzyloxy)-2-propanol: Contains a carbobenzyloxy (Cbz) protected amino group instead of Boc.
3-(Fmoc-amino)-1-(benzyloxy)-2-propanol: Contains a fluorenylmethyloxycarbonyl (Fmoc) protected amino group instead of Boc.
Uniqueness
This compound is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required .
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-3-phenylmethoxypropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-9-13(17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSAGJQTUBCWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137618-53-2 |
Source
|
Record name | tert-butyl N-[3-(benzyloxy)-2-hydroxypropyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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